Piperazine, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride
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Overview
Description
Piperazine, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride typically involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt form using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Piperazine, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an antiparasitic agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Other piperazine derivatives with different substituents on the piperazine ring.
Phenylpiperazine derivatives: Compounds with a phenyl group attached to the piperazine ring.
Pyridinecarboxamide derivatives: Compounds with a pyridinecarboxamide group.
Uniqueness
Piperazine, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.
Properties
CAS No. |
124444-74-2 |
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Molecular Formula |
C18H23Cl2N3O |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C18H21N3O.2ClH/c1-14-5-3-7-17(15(14)2)20-9-11-21(12-10-20)18(22)16-6-4-8-19-13-16;;/h3-8,13H,9-12H2,1-2H3;2*1H |
InChI Key |
ZXVQGZIEZKFPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3)C.Cl.Cl |
Origin of Product |
United States |
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